EGFR T790M/L858R Mutant Selectivity: Direct Comparison of 2-Arylamino Derivatives
The 4-(piperidin-4-yloxy)pyrimidine scaffold enables the design of highly selective covalent inhibitors for the EGFR T790M/L858R mutant. In a direct head-to-head study, compound 9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative) potently inhibited the mutant kinase with an IC50 of 4.902 nM, while demonstrating significant selectivity over wild-type EGFR (EGFRWT) [1]. This selectivity is a critical differentiator from non-selective EGFR inhibitors that can cause dose-limiting toxicities.
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | EGFRT790M/L858R IC50 = 4.902 nM |
| Comparator Or Baseline | Wild-type EGFR (EGFRWT) |
| Quantified Difference | Highly selective inhibitory effects toward EGFRT790M/L858R over EGFRWT (exact fold-selectivity not quantified in abstract, but described as 'highly selective') |
| Conditions | Biochemical kinase assay (cell-free) |
Why This Matters
This data justifies procuring this scaffold for programs targeting drug-resistant NSCLC where sparing wild-type EGFR is paramount for reducing on-target toxicity.
- [1] Tian, L., Li, X., Lv, Z., Yang, Y., Wang, L., Xu, D., Ma, X., & Xu, Y. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. View Source
